6-Chloro-N-quinolin-3-yl-nicotinamide
Description
Properties
Molecular Formula |
C15H10ClN3O |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
6-chloro-N-quinolin-3-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H10ClN3O/c16-14-6-5-11(8-18-14)15(20)19-12-7-10-3-1-2-4-13(10)17-9-12/h1-9H,(H,19,20) |
InChI Key |
FYAUXNNZULKLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
(a) 6-Bromo-2-chloro-3-phenylquinoline
- Molecular Formula : C₁₅H₉BrClN
- Key Features: Bromine at the 6-position and chlorine at the 2-position on the quinoline ring.
- Halogen positioning (6-Cl vs. 6-Br) influences electronic properties and target interactions .
(b) 5-Chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Molecular Formula : C₂₀H₁₈ClN₃O₃
- Key Features : Chlorine at the 5-position of the nicotinamide moiety and a tetrahydro-2H-pyran-4-yloxy group.
- Comparison: The ether linkage (tetrahydro-2H-pyran-4-yloxy) enhances solubility compared to the simpler amide in the target compound. Substitution at the quinolin-8-position vs. quinolin-3-position may lead to divergent biological activities .
Amide-Linked Quinoline Derivatives
(a) N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (6a-n)
- Synthesis : Prepared via condensation and acylation reactions.
- Key Features : Triazine and dichlorophenyl groups enhance antimicrobial activity.
- Comparison: The 2-chloro substituent on the quinoline ring and the triazine moiety contribute to moderate-to-excellent antimicrobial activity against bacterial and fungal strains. This suggests that electron-withdrawing groups (e.g., Cl) and planar heterocycles (e.g., triazine) improve bioactivity .
(b) 2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide (3)
- Synthesis: Derived from acylation of 2,3-diphenylquinoxalin-6-amine with chloroacetyl chloride.
- Key Features: Acetamide group and diphenylquinoxaline core.
- The quinoxaline scaffold, however, may reduce selectivity compared to quinoline-based compounds .
Guanidinoalkyl and Piperidine-Substituted Analogues
(a) 1-{6-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]hexyl}guanidine (6b)
- Synthesis: Low yield (30%) due to complex cyclooctaquinoline structure.
- Comparison: The rigid cycloocta[b]quinoline framework contrasts with the planar quinoline in the target compound, likely affecting binding to enzymatic pockets .
(b) 3-Chloro-6,7,10,11-tetrahydro-9-methyl-12-[(3-piperidino-propyl)amino]-7,11-methanocycloocta[b]quinoline (7)
- Synthesis : 5% yield highlights synthetic challenges with piperidine-substituted analogs.
- Comparison: Piperidine groups may improve solubility but reduce metabolic stability compared to the amide linkage in 6-Chloro-N-quinolin-3-yl-nicotinamide .
Data Table: Key Properties of Selected Compounds
Preparation Methods
Synthesis of 6-Chloronicotinoyl Chloride
The carboxylic acid group of 6-chloronicotinic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride. For example:
Amide Formation with Quinolin-3-amine
The acyl chloride reacts with quinolin-3-amine under basic conditions:
-
Procedure : Quinolin-3-amine (7.2 g, 50 mmol) and triethylamine (TEA, 10.1 mL, 72 mmol) are dissolved in DCM (100 mL). 6-Chloronicotinoyl chloride (9.8 g, 55 mmol) in DCM is added dropwise at 0–5°C. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via silica gel chromatography (petroleum ether/ethyl acetate = 3:1) to yield the product (yield: 78–82%).
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 25 | 82 |
| Pyridine | AcCN | 45 | 75 |
| NaHCO₃ | THF | 0–5 | 68 |
Coupling Agent-Mediated Synthesis
CDMT/N-Methylmorpholine System
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) activates the carboxylic acid:
-
Procedure : 6-Chloronicotinic acid (5 g, 29 mmol), CDMT (6.2 g, 35 mmol), and N-methylmorpholine (3.5 mL, 32 mmol) are stirred in THF (50 mL) at 0°C for 2 hours. Quinolin-3-amine (4.3 g, 30 mmol) is added, and the reaction proceeds at room temperature for 24 hours. The product is isolated via filtration (yield: 70–74%).
EDCI/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enhance coupling efficiency:
Table 2: Comparison of Coupling Agents
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| CDMT | THF | 74 | 98 |
| EDCI/HOBt | DMF | 88 | 99 |
| DCC | DCM | 65 | 95 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
Table 3: Microwave vs. Conventional Heating
| Method | Time | Yield (%) |
|---|---|---|
| Microwave (100°C) | 20 min | 90 |
| Conventional (reflux) | 12 h | 78 |
Continuous Flow Chemistry
A continuous stirred-tank reactor (CSTR) improves scalability:
-
Procedure : 6-Chloronicotinoyl chloride (0.5 M in THF) and quinolin-3-amine (0.55 M in THF) are pumped into a CSTR at 50°C with a residence time of 30 minutes. The output is quenched with aqueous NaHCO₃, yielding 92% product with >99% purity.
Analytical Characterization
NMR Spectroscopy
Mass Spectrometry
Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
